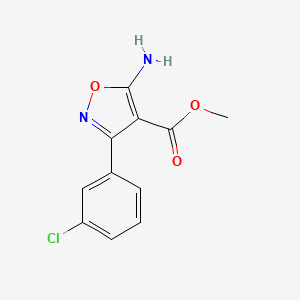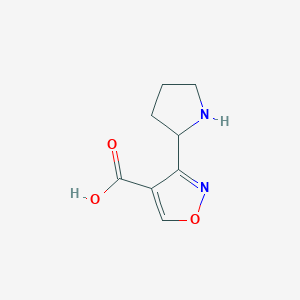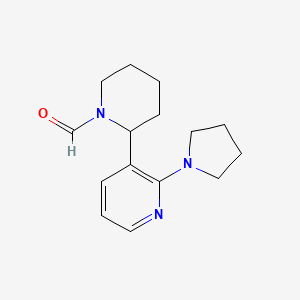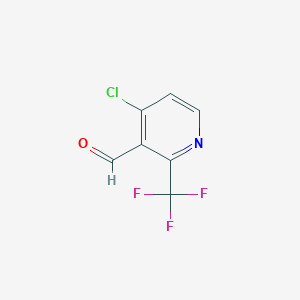
Tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl carbamate group, a formyl group, and a phenyl group attached to the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrole derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under cold conditions. The reaction mixture is then stirred at room temperature for an extended period to complete the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
- Potential applications in the study of enzyme interactions due to its unique structure.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The formyl group and the phenyl group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Phenylpyrrole derivatives: Compounds with similar pyrrole and phenyl structures but lacking the formyl group.
Formylpyrrole derivatives: Compounds with a formyl group attached to the pyrrole ring but lacking the tert-butyl carbamate group.
Uniqueness: Tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate is unique due to the combination of the tert-butyl carbamate, formyl, and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-5-phenylpyrrol-1-yl)carbamate |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-18-13(11-19)9-10-14(18)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,20) |
InChI Key |
JKMJNEGZLGBMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C(=CC=C1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)






![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11811716.png)






